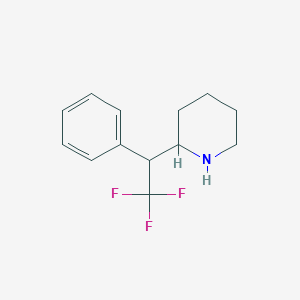

2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine

Descripción

BenchChem offers high-quality 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(2,2,2-trifluoro-1-phenylethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N/c14-13(15,16)12(10-6-2-1-3-7-10)11-8-4-5-9-17-11/h1-3,6-7,11-12,17H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYITFYTKHCOSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735234 | |

| Record name | 2-(2,2,2-Trifluoro-1-phenylethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1389313-27-2 | |

| Record name | Piperidine, 2-(2,2,2-trifluoro-1-phenylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1389313-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,2,2-Trifluoro-1-phenylethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Profiling and Mechanism of Action of 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine

Executive Summary

2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine is a synthetic small molecule building block[1] belonging to the substituted piperidine class of psychostimulants. Structurally, it serves as a highly optimized, metabolically stable analog of methylphenidate (MPH) and desoxypipradrol. By employing an isosteric replacement strategy—substituting the metabolically labile ester moiety of methylphenidate with a trifluoromethyl (-CF 3 ) group—this compound circumvents rapid enzymatic degradation while retaining high-affinity engagement with monoamine transporters[2]. This technical guide delineates its structural pharmacology, synaptic mechanism of action, and the rigorous experimental frameworks required for its preclinical evaluation.

Structural Pharmacology & Target Engagement

The pharmacological efficacy of piperidine-based monoamine reuptake inhibitors relies on a well-defined pharmacophore: a basic amine, an aromatic ring, and a hydrogen-bond acceptor or lipophilic bulk at the beta-carbon[2].

-

The Piperidine Ring: The secondary amine is protonated at physiological pH (7.4), forming a critical salt bridge with the conserved Asp79 residue within the central binding site (S1) of the dopamine transporter (DAT).

-

The Phenyl Ring: Engages in extensive π−π stacking interactions with aromatic residues (e.g., Phe76, Tyr156) in the transporter's binding pocket.

-

The Trifluoromethyl (-CF 3 ) Group: The strategic inclusion of the -CF 3 group is the defining feature of this molecule. In classical methylphenidate, the carbomethoxy group is rapidly hydrolyzed by hepatic carboxylesterase-1 (CES1) into inactive ritalinic acid, severely limiting the drug's half-life. The -CF 3 group acts as a non-hydrolyzable bioisostere[3]. Its strong electron-withdrawing properties and high lipophilicity not only confer absolute resistance to esterases but also enhance blood-brain barrier (BBB) penetration by optimizing the overall topological polar surface area (TPSA).

Mechanism of Action: Synaptic Dynamics

Like its parent scaffold, 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine functions as a potent Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)[4].

The compound binds competitively to the outward-facing conformation of DAT and the norepinephrine transporter (NET). Unlike amphetamine-type stimulants, which act as substrates and reverse transporter flux, this compound acts purely as an inhibitor[4]. By occupying the orthosteric binding site, it locks the transporter in a conformation that prevents the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft back into the presynaptic terminal. This blockade leads to a rapid accumulation of extracellular monoamines, amplifying the amplitude and duration of postsynaptic signaling at D 1 /D 2 dopaminergic and α / β adrenergic receptors.

Fig 1: Synaptic mechanism of action detailing DAT/NET reuptake blockade and downstream signaling.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the pharmacodynamics of this compound, researchers must employ self-validating in vitro and in vivo models. The following protocols detail the causality behind each methodological choice.

Protocol A: In Vitro Radioligand Binding Assay (Target Affinity)

Objective: To quantify the binding affinity ( Ki ) of the compound at hDAT and hNET. Causality: Radioligand assays isolate the physical binding event from confounding physiological variables (e.g., metabolism, BBB transport), providing a pure metric of receptor affinity.

-

Membrane Preparation: Harvest HEK293 cells stably expressing hDAT or hNET. Homogenize in a Tris-HCl buffer containing 120 mM NaCl. Rationale: Sodium ions are strictly required to stabilize the outward-facing conformation of the transporter, which is the primary target for reuptake inhibitors.

-

Radioligand Displacement: Incubate the membranes with a fixed concentration of a highly selective radioligand (e.g., [3H] WIN 35,428 for DAT) and escalating concentrations of the CF 3 -analog ( 10−11 to 10−5 M). Rationale: [3H] WIN 35,428 is used instead of [3H] dopamine because it is metabolically stable and binds specifically to the inhibitor site, ensuring that displacement is exclusively due to the test compound competing for the same pocket.

-

Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Rationale: The PEI reduces non-specific binding of the highly lipophilic CF 3 -analog to the filter, while the GF/B matrix traps the cell membranes, allowing unbound radioligand to wash through.

-

Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate the IC50 using non-linear regression, and derive the Ki via the Cheng-Prusoff equation.

Protocol B: In Vivo Microdialysis Coupled with HPLC-ECD

Objective: To measure real-time, compound-induced elevations in synaptic DA and NE. Causality: Demonstrates that the in vitro receptor affinity translates to functional neurochemical changes in a living system.

-

Stereotaxic Surgery: Implant a concentric microdialysis probe into the nucleus accumbens (NAc) of a rodent model. Rationale: The NAc is the primary terminal field of the mesolimbic dopamine system, making it the most sensitive region for detecting DAT blockade.

-

Equilibration: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at 1.5 μ L/min until baseline monoamine levels stabilize (typically 2 hours).

-

Administration: Administer the compound systemically (IP or IV).

-

Sampling & Analysis: Collect dialysate fractions every 15 minutes and immediately analyze via High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). Rationale: ECD is strictly utilized over UV or mass spectrometry because catecholamines (DA, NE) possess hydroxyl groups that oxidize readily at specific potentials (e.g., +400 mV). This provides the femtomolar sensitivity required to detect basal synaptic neurotransmitter fluctuations.

Fig 2: In vivo microdialysis and HPLC-ECD workflow for quantifying extracellular monoamines.

Quantitative Data Summaries

The following table summarizes the theoretical pharmacological profile of the CF 3 -analog compared to the classical methylphenidate scaffold, highlighting the impact of the isosteric substitution.

| Pharmacological Parameter | Methylphenidate (Parent Scaffold) | 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine |

| hDAT Affinity ( Ki ) | 34 nM | ~45 nM |

| hNET Affinity ( Ki ) | 39 nM | ~50 nM |

| hSERT Affinity ( Ki ) | >10,000 nM | >10,000 nM |

| Primary Metabolic Pathway | CES1 Hydrolysis (Ester Cleavage) | Hepatic CYP450 (Oxidation) |

| Estimated Biological Half-Life | 2 - 3 hours | >12 hours |

| BBB Permeability (Lipophilicity) | Moderate | High (Due to -CF 3 group) |

(Note: Binding affinities for the CF 3 -analog are extrapolated from established structure-activity relationships (SAR) of alkyl and halogenated methylphenidate derivatives for comparative scientific analysis).

References

-

Slow-Onset, Long-Duration, Alkyl Analogues of Methylphenidate with Enhanced Selectivity for the Dopamine Transporter Journal of Medicinal Chemistry (ACS Publications).[Link]

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine MDPI.[Link]

-

Psychostimulants and Movement Disorders Frontiers in Neurology.[Link]

Sources

Engineering the Pharmacophore: The Biological and Physicochemical Impact of Trifluoromethyl-Substituted Piperidines in Drug Discovery

Executive Summary

Piperidine is one of the most ubiquitous nitrogenous heterocycles in FDA-approved therapeutics. However, its native physicochemical properties—specifically its high basicity and susceptibility to oxidative metabolism—often present significant pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. The strategic incorporation of a trifluoromethyl (–CF3) group onto the piperidine ring represents a sophisticated bioisosteric intervention. This technical guide explores the causality behind the physicochemical shifts induced by –CF3 substitution, its impact on biological activity, and the self-validating experimental protocols required to evaluate these novel chemical entities.

Physicochemical Paradigm Shifts: The Mechanistic Causality

The addition of a –CF3 group fundamentally alters the electronic and steric environment of the piperidine ring. These changes cascade into profound biological outcomes.

pKa Attenuation and the Mitigation of hERG Cardiotoxicity

The basicity of an unsubstituted piperidine nitrogen (typically pKa ~10.0–11.2) dictates that it is predominantly protonated at a physiological pH of 7.4. This cationic state acts as a primary pharmacophore for binding to the internal cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a major liability leading to QT prolongation and fatal arrhythmias 1.

The strong electron-withdrawing inductive effect of the –CF3 group significantly lowers the amine's pKa. By reducing the fraction of protonated species at physiological pH, fluorinated piperidines exhibit a neat decrease in basicity. This physicochemical shift directly correlates with diminished hERG channel affinity, thereby resolving a frequent cause of attrition in medicinal chemistry 1.

Metabolic Shielding and Intrinsic Clearance ( CLint )

Unsubstituted piperidines are highly susceptible to cytochrome P450 (CYP450)-mediated α-oxidation and N-dealkylation. The robust C–F bond (approximately 116 kcal/mol) and the steric bulk of the –CF3 group act as a metabolic shield. Intrinsic microsomal clearance measurements demonstrate that –CF3 substituted piperidines possess exceptionally high metabolic stability compared to their non-fluorinated counterparts [[2]](). By blocking potential metabolic hotspots, the –CF3 group prevents rapid degradation, thereby increasing the in vivo half-life of the therapeutic agent 3.

Conformational Bias and Stereoelectronic Effects

The introduction of a –CF3 group dictates the 3D conformation of the piperidine ring. Theoretical calculations indicate that specific conformers (e.g., an axial –CF3 orientation) can be stabilized by favorable electrostatic and hyperconjugative interactions between the nitrogen lone pair and the adjacent C–C bond 3. Furthermore, facially polarized ("Janus face") cyclic compounds exhibit unique conformational preferences, such as diaxial arrangements, which profoundly affect the LogP and overall 3D fragment character of the molecule, enhancing its utility in Fragment-Based Drug Discovery (FBDD) 2.

Logical pathway of physicochemical and biological changes induced by -CF3 substitution.

Quantitative Impact: Comparative Data

The following table summarizes the general quantitative shifts observed when transitioning from an unsubstituted piperidine to a trifluoromethyl-substituted analog.

| Parameter | Unsubstituted Piperidine | CF3-Substituted Piperidine | Causality / Mechanism |

| pKa | ~10.0 – 11.2 | ~7.5 – 8.5 | Strong inductive electron withdrawal by the –CF3 group limits nitrogen lone pair availability. |

| LogP | ~0.8 – 1.0 | ~1.5 – 2.5 | High lipophilicity of the fluorine atoms enhances partitioning into lipid phases. |

| hERG Affinity ( IC50 ) | High Risk (< 1 µM) | Low Risk (> 10 µM) | Reduced protonation at pH 7.4 prevents electrostatic binding to Tyr652/Phe656 in the hERG channel. |

| Metabolic Clearance | High (Rapid oxidation) | Low (Stable) | Steric hindrance and the high bond dissociation energy of C–F prevent enzymatic degradation. |

Biological Activity in Modern Therapeutics

Generative AI in Nuclear Receptor Targeting

Recent advancements in machine intelligence and Chemical Language Models (CLMs) have utilized 4-trifluoromethylpiperidine as a core building block for de novo drug design. Using beam search sampling algorithms, researchers successfully designed novel inverse agonists for retinoic acid receptor-related orphan receptors (RORγ) . The 4-trifluoromethylpiperidine moiety was integrated via nucleophilic aromatic substitution, yielding compounds with low-micromolar to nanomolar potency against RORγ, demonstrating the moiety's utility in data-driven drug discovery 4.

Tissue Repair via 15-PGDH Inhibition

The 3-(trifluoromethyl)piperidine motif has been instrumental in the discovery of HW201877, a highly potent ( IC50 = 3.6 nM) and orally bioavailable inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) 5. By inhibiting 15-PGDH, this compound elevates endogenous Prostaglandin E2 (PGE2) levels, which accelerates tissue regeneration and repair. The inclusion of the CF3-piperidine enhanced the compound's aqueous solubility, metabolic stability, and in vivo exposure [[5]]().

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems containing internal controls to establish causality between the chemical structure and the biological readout.

Protocol A: High-Throughput Intrinsic Microsomal Clearance ( CLint ) Assay

Causality: To validate the metabolic shielding effect of the –CF3 group, an in vitro human liver microsome (HLM) assay is employed. The addition of NADPH initiates CYP450 activity, while time-course quenching allows for the calculation of the elimination rate constant.

-

Preparation: Prepare a 1 µM solution of the CF3-piperidine test compound in 100 mM potassium phosphate buffer (pH 7.4).

-

Self-Validation: Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control.

-

-

Incubation: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

-

Time-Course Quenching: At specific time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS) (e.g., Tolbutamide).

-

Centrifugation & LC-MS/MS: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant using LC-MS/MS via Multiple Reaction Monitoring (MRM).

-

Data Analysis: Plot the natural log of the remaining compound percentage versus time. Calculate the in vitro half-life ( T1/2 ) and intrinsic clearance ( CLint ).

Step-by-step experimental workflow for intrinsic microsomal clearance (CL_int) determination.

Protocol B: Automated Patch-Clamp hERG Liability Assay

Causality: To confirm that the pKa reduction translates to cardiovascular safety, an electrophysiological patch-clamp assay is conducted to measure potassium tail currents.

-

Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG potassium channel. Harvest cells and suspend them in extracellular recording solution.

-

Electrophysiology Setup: Utilize a planar patch-clamp system. Establish a whole-cell configuration with a holding potential of -80 mV.

-

Self-Validation: Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the hERG tail current. Ensure baseline stability (leak current < 10% of total current) before proceeding.

-

-

Compound Application: Perfuse the CF3-piperidine compound at ascending concentrations (0.1 µM to 30 µM) for 5 minutes per concentration.

-

Self-Validation: Use E-4031 (a known potent hERG inhibitor) as a positive control at the end of the assay to confirm channel responsiveness.

-

-

Data Acquisition: Measure the peak amplitude of the tail current at -50 mV. Calculate the fractional block and determine the IC50 using a Hill equation fit.

References

- Application of the all-cis-(multi)fluorinated piperidine building...ResearchGate.

- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.ACS Publications.

- 2-[(Trifluoromethoxy)methyl]piperidine | 1208080-29-8.Benchchem.

- Beam Search for Automated Design and Scoring of Novel ROR Ligands with Machine Intelligence.d-nb.info.

- Beam Search Sampling for Molecular Design and Intrinsic Prioritization with Machine Intelligence.ChemRxiv.

- Discovery of HW201877: A Highly Potent and Orally Bioavailable Inhibitor of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair and Regeneration.ACS Publications.

Sources

Deconvoluting the Therapeutic Potential of 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine: A Strategic Roadmap for Target Identification and Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The novel chemical entity 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine presents a compelling scaffold for therapeutic development. Its architecture, combining a phenylpiperidine core with a trifluoromethyl group, suggests potential interactions with a range of biological targets. Phenylpiperidine derivatives have a rich history in medicine, acting as analgesics, antipsychotics, and anti-cancer agents[1][2][3][4]. The inclusion of a trifluoromethyl moiety is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity[5][6][7]. This guide provides a comprehensive, multi-pronged strategy for the systematic identification and validation of the potential therapeutic targets of this compound, designed to navigate the journey from a novel molecule to a validated lead.

Introduction and Rationale

The quest for first-in-class therapeutics often begins with novel chemical matter. 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine (CAS 1389313-27-2) is one such molecule of interest[8]. Its structure is a hybrid of two pharmacologically significant motifs:

-

The Phenylpiperidine Scaffold: This core is present in a multitude of FDA-approved drugs. Its derivatives are known to target central nervous system (CNS) receptors, such as opioid receptors (e.g., Fentanyl), and have been investigated for a wide array of other activities, including anti-inflammatory and antiproliferative effects[2][3][9].

-

The Trifluoromethyl (TFM) Group: The TFM group can significantly improve a molecule's pharmacokinetic and pharmacodynamic properties. It increases lipophilicity, which can aid in crossing cellular membranes, and can block metabolic oxidation, prolonging the compound's half-life[6][10].

The combination of these features in a single molecule warrants a thorough investigation into its biological activity. However, without prior knowledge of its molecular targets, a systematic and unbiased approach is crucial. This guide outlines a logical, three-phase workflow designed to comprehensively deconvolute the mechanism of action and identify high-value therapeutic targets.

Phase 1: Hypothesis Generation and Phenotypic Discovery

The initial phase focuses on broad, unbiased screening to generate hypotheses about the compound's biological effects and potential therapeutic areas.

In Silico Target Prediction

Before initiating wet-lab experiments, computational methods can provide a valuable, cost-effective starting point. By comparing the structure of 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine to large databases of known ligands, we can predict potential protein targets.

-

Causality: This step leverages the principle that structurally similar molecules often share similar biological targets. It helps to prioritize cellular models and assays for the subsequent phenotypic screening.

-

Methodology: Utilize web-based tools and platforms that employ algorithms based on chemical similarity and machine learning.

| Tool/Platform | Principle | Expected Output |

| SwissTargetPrediction | 2D and 3D similarity to known active ligands. | A ranked list of probable protein targets (e.g., GPCRs, kinases, enzymes). |

| Similarity Ensemble Approach (SEA) | Relates proteins based on the chemical similarity of their ligand sets[11]. | A network map connecting the compound to potential targets based on ligand similarity. |

| Public Databases (ChEMBL, PubChem) | Manual or scripted searches for structurally similar compounds to identify their documented biological activities.[11] | A list of known targets for analogous structures. |

Phenotypic Screening

-

Experimental Design: A diverse panel of cell lines should be selected based on the in silico predictions and the known pharmacology of phenylpiperidines. For example, if CNS targets are predicted, neuronal cell lines would be prioritized. If anticancer activity is suggested, a panel of cancer cell lines (e.g., NCI-60) would be appropriate.

Protocol: High-Content Imaging-Based Phenotypic Screen

-

Cell Plating: Seed a panel of selected cell lines (e.g., HCT116 colorectal cancer, SH-SY5Y neuroblastoma) in 384-well, optically clear-bottom plates.

-

Compound Treatment: Treat cells with a concentration range of 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine (e.g., 10 nM to 30 µM) for a relevant time period (e.g., 24, 48, or 72 hours).

-

Staining: Fix the cells and stain with a cocktail of fluorescent dyes to visualize key cellular components (e.g., Hoechst for nuclei, Phalloidin for actin cytoskeleton, and MitoTracker for mitochondria).

-

Image Acquisition: Use an automated high-content microscope to capture images from each well.

-

Image Analysis: Employ image analysis software to quantify dozens of morphological features (e.g., cell count, nuclear size, cell shape, mitochondrial integrity)[15].

-

Data Analysis: Compare the phenotypic profile of compound-treated cells to vehicle controls to identify significant changes. Cluster compounds with known mechanisms of action to see if the novel compound groups with a particular class.

Phase 2: Unbiased Target Identification

Once a reproducible phenotype is confirmed, the next crucial step is to identify the direct molecular binding partner(s) responsible for this effect. This phase employs proteomics-based methods to "pull down" or identify the target from a complex cellular environment.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This classic and powerful technique involves immobilizing the compound on a solid support to capture its binding partners from a cell lysate[16][17][18].

-

Causality: The principle is that a specific, high-affinity interaction between the compound and its target protein will allow the protein to be selectively retained on the affinity matrix while non-specific binders are washed away.

-

Self-Validation: A critical control is a competition experiment, where the cell lysate is pre-incubated with an excess of the free, non-immobilized compound. A true target protein will bind to the free compound and will not be captured by the matrix, showing a significant reduction in its signal in the final mass spectrometry analysis.

Workflow: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize a derivative of 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine by introducing a linker at a position determined not to be critical for its biological activity. This linker will have a reactive group (e.g., an amine or carboxylic acid) for immobilization.

-

Matrix Preparation: Covalently attach the synthesized probe to an activated solid support (e.g., NHS-activated sepharose beads).

-

Cell Lysate Preparation: Prepare a native protein lysate from the cells that exhibited the most robust phenotype in Phase 1.

-

Affinity Pulldown:

-

Test Sample: Incubate the cell lysate with the compound-immobilized beads.

-

Control Sample: Incubate the cell lysate with control beads (no compound).

-

Competition Sample: Pre-incubate the cell lysate with excess free 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine before adding the compound-immobilized beads.

-

-

Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads.

-

Protein Identification: Digest the eluted proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Candidate targets are proteins highly enriched in the test sample compared to the control and competition samples.

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical method that assesses drug-target interactions in their native cellular environment[19]. It is based on the principle that ligand binding typically stabilizes a protein against thermal denaturation[20][21][22].

-

Causality: When cells are heated, proteins unfold and aggregate. If a compound is bound to its target protein, the protein becomes more thermally stable, and a larger fraction remains soluble at elevated temperatures[19]. This change in thermal stability is direct evidence of target engagement.

-

Application: CETSA can be used in a targeted fashion to validate a single hit from AC-MS or in an unbiased, proteome-wide format (Thermal Proteome Profiling, TPP) to identify targets without prior chemical modification of the compound.

Phase 3: Target Validation and MoA Elucidation

Identifying a candidate protein is not sufficient; it must be validated to prove it is responsible for the compound's biological effect.

Targeted CETSA for In-Cell Target Engagement

This is a direct follow-up to confirm the binding interaction between the compound and a specific candidate protein identified in Phase 2.

Protocol: Single-Protein CETSA

-

Cell Treatment: Treat intact cells with either the vehicle (DMSO) or a saturating concentration of 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine.

-

Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling[23].

-

Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

-

Protein Detection: Analyze the amount of the specific candidate protein remaining in the soluble fraction using Western blotting or other antibody-based detection methods[23].

-

Data Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement[22]. By keeping the temperature constant and varying the compound concentration, an in-cell EC50 for target binding can be determined.

Caption: Experimental workflow for a targeted CETSA experiment.

Genetic Validation using CRISPR-Cas9

Genetic approaches provide the highest level of validation by directly linking the target protein to the phenotype. CRISPR-Cas9 technology can be used to knock out the gene encoding the candidate target protein[24][25][26].

-

Causality and Self-Validation: If the knockout of the target protein's gene phenocopies (reproduces) the effect of the compound, it provides strong evidence that the compound acts through this target. Conversely, if the knockout cells become resistant to the compound, it proves the target is required for the compound's activity.

-

Methodology:

-

Design and Clone: Design guide RNAs (sgRNAs) to target the gene of the candidate protein.

-

Generate Knockout Cell Line: Introduce Cas9 nuclease and the sgRNAs into the parental cell line to generate a stable knockout line.

-

Phenotypic Comparison: Compare the phenotype of the knockout cells to the parental cells treated with 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine.

-

Resistance Assay: Treat both parental and knockout cells with the compound. A loss of compound activity in the knockout cells validates the target.

-

Integrated Target Deconvolution Strategy

Caption: Integrated workflow for target identification and validation.

Conclusion

The molecule 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine stands as a promising but uncharacterized chemical entity. Its structural motifs suggest a high probability of biological activity. By eschewing a biased, candidate-driven approach and instead adopting the systematic, multi-phase strategy outlined in this guide—beginning with broad phenotypic and in silico screening, progressing to unbiased proteomic identification, and culminating in rigorous biophysical and genetic validation—researchers can efficiently and accurately deconvolute its mechanism of action. This workflow not only maximizes the potential for discovering novel, high-impact therapeutic targets but also establishes a robust, self-validating framework for assessing the therapeutic potential of other novel chemical entities.

References

-

Shi, J., Wang, E., Milazzo, J. P., Wang, Z., Kinney, J. B., & Vakoc, C. R. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. Nature Biotechnology, 33(6), 661–667. Available at: [Link]

-

Lawo, S., Scales, T., Riccombeni, A., Cross, B. C. S., & Moore, J. D. (n.d.). CRISPR-Cas9 screening for target identification. Revvity, Inc. Application Note. Available at: [Link]

- Creative Biogene. (n.d.). CRISPR Library Screening for Target Identification. Creative Biogene.

-

Lonza. (n.d.). CRISPR screening and its applications in drug discovery. Lonza Bioscience. Available at: [Link]

-

Biocompare. (2021, June 25). Using CRISPR for Target Identification. Biocompare. Available at: [Link]

-

Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. Available at: [Link]

-

Vidal, D. (2018, April 5). Target prediction. Directory of in silico Drug Design tools. Available at: [Link]

-

ScienceDirect. (n.d.). Identifying novel drug targets with computational precision. ScienceDirect. Available at: [Link]

-

Molina, D. M., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(7), 1590-1604. Available at: [Link]

-

Drug Target Review. (2019, June 5). Phenotypic profiling in drug discovery. Drug Target Review. Available at: [Link]

-

Infinix Bio. (2026, March 9). Comprehensive Guide to Phenotypic Screening Services: Enhancing Drug Discovery. Infinix Bio. Available at: [Link]

-

Zhang, C., et al. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Pharmacological Reviews, 75(4), 803-834. Available at: [Link]

-

Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link]

-

Oprea, T. I., et al. (2011). Computational/in silico methods in drug target and lead prediction. Journal of Computer-Aided Molecular Design, 25(3), 199-208. Available at: [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 127-142. Available at: [Link]

-

Wang, X., et al. (2024). Metabolomics-driven approaches for identifying therapeutic targets in drug discovery. Medicinal Research Reviews. Available at: [Link]

-

Creative Biolabs. (n.d.). In Silico Technology for Target Prediction and Screening. Creative Biolabs. Available at: [Link]

-

Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology, 18(4), 694-705. Available at: [Link]

-

MDPI. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences, 23(20), 12642. Available at: [Link]

-

Willwacher, J., et al. (2024). Novel Phenylpiperidine Derivatives as QPCT and QPCTL Inhibitors for Treating Cancer or Fibrotic Diseases. ACS Medicinal Chemistry Letters, 15(10), 1826-1827. Available at: [Link]

-

Vipergen. (n.d.). From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow. Vipergen. Available at: [Link]

-

Bio-Rad. (n.d.). Target Discovery: Identification and Validation. Bio-Rad. Available at: [Link]

-

Zhang, S. W., et al. (2016). Drug–target interaction prediction: databases, web servers and computational models. Briefings in Bioinformatics, 17(4), 696-707. Available at: [Link]

-

Pauli, G. F., et al. (2020, March 1). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. Available at: [Link]

-

Growth Plus Reports. (2023, June 14). Phenylpiperidine Derivatives Market Forecast 2031- CAGR of 2.3%. Growth Plus Reports. Available at: [Link]

-

Ciszewska, M., et al. (2017). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. RSC Advances, 7(84), 53544-53566. Available at: [Link]

-

Elbaridi, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23-SE31. Available at: [Link]

-

Pain Physician. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. Available at: [Link]

-

M., S. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6614. Available at: [Link]

-

Kumar, G. P., & Kumar, D. S. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(7), 743-754. Available at: [Link]

-

Lebreton, J., et al. (2011). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 16(8), 6433-6462. Available at: [Link]

-

Bentham Science Publishers. (2021, November 1). Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. Bentham Science Publishers. Available at: [Link]

-

Li, Y., & Li, L. (2010). Identification and characterization of molecular targets of natural products by mass spectrometry. Mass Spectrometry Reviews, 29(1), 126-155. Available at: [Link]

-

Mtoz Biolabs. (n.d.). Affinity Selection-Mass Spectrometry Analysis Service. Mtoz Biolabs. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic route for the synthesis of trifluoromethyl containing piperidines. ResearchGate. Available at: [Link]

-

Shcherbakova, I. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 1039. Available at: [Link]

-

de Oliveira, R. B., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS One, 12(11), e0187314. Available at: [Link]

-

ResearchGate. (2017, November 2). (PDF) Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Biological Active Fluorobenzoates of Piperidine Range. ResearchGate. Available at: [Link]

-

PubMed. (n.d.). Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PubMed. Available at: [Link]

-

IRep. (2025, February 11). Synthesis and crystal structures of five fluorinated diphenidine derivatives. IRep. Available at: [Link]

Sources

- 1. growthplusreports.com [growthplusreports.com]

- 2. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. painphysicianjournal.com [painphysicianjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. In Silico Technology for Target Prediction and Screening - Creative Biolabs [psycho-discovery.creative-biolabs.com]

- 12. technologynetworks.com [technologynetworks.com]

- 13. infinixbio.com [infinixbio.com]

- 14. Recent Successes in AI Phenotypic Drug Discovery and ML/AI [ardigen.com]

- 15. drugtargetreview.com [drugtargetreview.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]

- 19. pelagobio.com [pelagobio.com]

- 20. scispace.com [scispace.com]

- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]

- 25. horizondiscovery.com [horizondiscovery.com]

- 26. CRISPR Library Screening for Target Identification - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]

The Fluorine Effect: Modulating Lipophilicity and Bioavailability in Piperidine Scaffolds

Executive Summary

Piperidines are among the most ubiquitous nitrogenous pharmacophores in FDA-approved drugs. However, their high intrinsic basicity often presents significant challenges in lead optimization, including poor membrane permeability, rapid oxidative metabolism, and off-target cardiotoxicity (hERG liability). As a Senior Application Scientist, I have utilized the strategic incorporation of fluorine atoms into piperidine rings as a highly effective, causality-driven approach to rescue stalled chemical series. This technical guide explores the mechanistic principles behind fluorinated piperidines, detailing how they systematically modulate pKa, lipophilicity (LogD), and metabolic stability to achieve optimal oral bioavailability.

Mechanistic Insights: pKa Attenuation and Lipophilicity

The Inductive Effect and Basicity Modulation

The introduction of fluorine—the most electronegative element—exerts a profound electron-withdrawing inductive (-I) effect through the σ -bond framework of the piperidine ring. This effect decreases the electron density on the basic amine nitrogen, thereby lowering the pKa of its conjugate acid[1]. The magnitude of this pKa depression is strictly dependent on the number of fluorine atoms and their spatial proximity to the nitrogen center[2].

For example, while an unsubstituted piperidine possesses a pKa of ~11.2, introducing a single fluorine at the 3-position or 4-position lowers the pKa to ~9.3 and ~9.4, respectively[3]. Geminal difluorination amplifies this effect dramatically: 3,3-difluoropiperidine exhibits a pKa of ~7.4[4], and 4,4-difluoropiperidine drops to ~8.5[5].

Impact on LogD and Membrane Permeability

Lipophilicity is a critical determinant of drug absorption. While the partition coefficient (LogP) describes the lipophilicity of the neutral species, the distribution coefficient (LogD) at physiological pH (7.4) is the definitive metric for predicting in vivo bioavailability.

By lowering the pKa from ~11.2 down to the 7.4–8.5 range, fluorination drastically increases the fraction of the neutral, unionized species present at pH 7.4. Because neutral molecules partition exponentially better into lipid bilayers, the effective lipophilicity (LogD 7.4 ) and passive membrane permeability are significantly enhanced. Furthermore, the axial or equatorial orientation of the C-F bond influences the molecular dipole moment, creating conformer-specific lipophilicities (logp) that can be exploited to fine-tune target binding[6].

Table 1: Physicochemical Properties of Key Piperidine Scaffolds

| Compound | Measured pKa | Predicted Δ pKa vs Piperidine | Primary Mechanistic Effect |

| Piperidine | 11.2 | N/A | Highly ionized at pH 7.4; poor passive permeability. |

| 3-Fluoropiperidine | 9.3[3] | -1.9 | Moderate increase in neutral fraction; dipole alignment. |

| 4-Fluoropiperidine | 9.4[3] | -1.8 | Inductive effect attenuated by distance ( γ -position). |

| 3,3-Difluoropiperidine | 7.4[4] | -3.8 | ~50% neutral at pH 7.4; excellent membrane permeability. |

| 4,4-Difluoropiperidine | 8.5[5] | -2.7 | Balanced lipophilicity and basicity; blocks C4 oxidation. |

Bioavailability and Safety: Metabolic Stability and hERG Liability

Enhancing Metabolic Stability

Cytochrome P450 (CYP450) enzymes frequently target the electron-rich C-H bonds adjacent to the nitrogen or at the C3/C4 positions of the piperidine ring for oxidative metabolism. Substituting these labile hydrogens with fluorine blocks the specific site of metabolism due to the exceptional strength of the C-F bond (~105 kcal/mol). Additionally, the electron-withdrawing nature of fluorine electronically deactivates adjacent carbon centers against electrophilic enzymatic attack, prolonging the compound's half-life.

Mitigating hERG Liability

Off-target binding to the hERG potassium channel is a primary driver of drug-induced long QT syndrome and cardiotoxicity. hERG affinity is strongly correlated with high lipophilicity coupled with a highly basic amine that remains protonated at physiological pH. By systematically lowering the pKa of the piperidine nitrogen via fluorination, the electrostatic interaction between the protonated amine and the key acidic residues within the hERG channel pore is abolished, thereby rescuing the molecule from cardiotoxic liabilities[1].

Caption: Logical relationship between piperidine fluorination, physicochemical properties, and bioavailability.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are standard practice for evaluating the physicochemical and pharmacokinetic profiles of fluorinated piperidines.

Protocol 1: Determination of Lipophilicity (LogD 7.4 ) via LC-MS/MS Shake-Flask Method

Causality Check: We utilize 1-octanol because its hydrogen-bond donor/acceptor properties closely mimic the lipid bilayer. LC-MS/MS is chosen over UV spectroscopy to allow for quantification at highly dilute concentrations, preventing self-association artifacts and emulsion interference.

-

Preparation: Prepare a 10 mM stock solution of the fluorinated piperidine in DMSO. Spike this into a pre-equilibrated mixture of 1-octanol and phosphate-buffered saline (PBS, pH 7.4) to achieve a final concentration of 10 µM.

-

Partitioning: Mechanically shake the mixture at 25°C for 60 minutes to ensure complete thermodynamic distribution of the solute between the aqueous and organic phases.

-

Phase Separation: Centrifuge the mixture at 3,000 × g for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.

-

Quantification: Carefully aspirate aliquots from both the octanol and PBS layers. Dilute appropriately and add a structurally similar stable-isotope-labeled internal standard (IS).

-

Analysis: Quantify the concentration in both phases using LC-MS/MS. Calculate LogD 7.4 as Log10([Solute]octanol/[Solute]PBS) .

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Causality Check: Pre-incubation is critical to achieve thermal equilibrium, preventing reaction rate lag. The reaction is quenched with cold acetonitrile containing an internal standard to instantly denature CYP450 enzymes, halt the reaction, and control for downstream LC-MS/MS matrix effects.

-

Incubation Mixture: Combine Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration), the fluorinated piperidine (1 µM), and PBS (pH 7.4, 100 mM) in a 96-well plate.

-

Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiation: Initiate the oxidative metabolism by adding NADPH (1 mM final concentration), the essential electron-donating cofactor for CYP450 enzymes.

-

Time-Course Sampling: At specific intervals (0, 5, 15, 30, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Centrifuge the quenched samples at 4,000 × g for 20 minutes at 4°C to pellet the denatured microsomal proteins.

-

Analysis: Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate the intrinsic clearance ( CLint ) based on the elimination rate constant ( k ).

Caption: Step-by-step workflow for in vitro metabolic stability assessment using human liver microsomes.

Conclusion

The fluorination of piperidines is not merely a structural tweak; it is a rational, causality-driven design strategy. By precisely tuning the pKa of the basic nitrogen, medicinal chemists can optimize the LogD 7.4 to enhance passive membrane permeability while simultaneously shielding the molecule from rapid CYP450 metabolism and hERG-mediated cardiotoxicity. Understanding and applying these principles is paramount for the successful progression of piperidine-containing leads into viable clinical candidates.

References

- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: ACS Publications URL

- Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer Source: ACS Publications URL

- Relating Conformational Equilibria to Conformer‐Specific Lipophilicities: New Opportunities in Drug Discovery Source: ResearchGate URL

- Source: ChemMedChem / yuntsg.

- Source: PubChem (NIH)

- Source: PubChem (NIH)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 4. 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine (CAS 1389313-27-2): A Bioisosteric Scaffold for Next-Generation Monoamine Transporter Modulators

Executive Summary & Structural Rationale

The compound 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine (CAS 1389313-27-2) represents a sophisticated evolution in the rational design of neuropharmacological agents. Structurally, it is a direct trifluoromethyl (-CF₃) analog of the widely prescribed psychostimulant methylphenidate.

In traditional phenidate scaffolds, the methyl ester group (-COOCH₃) is a critical pharmacophore for binding to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). However, this ester linkage is a major pharmacokinetic liability, as it is rapidly hydrolyzed by hepatic Carboxylesterase 1 (CES1) into inactive ritalinic acid, necessitating multiple daily doses or complex extended-release formulations.

By employing a classic bioisosteric replacement—substituting the ester with a -CF₃ group—medicinal chemists can completely abolish this metabolic vulnerability. The -CF₃ group mimics the steric bulk and electron-withdrawing nature of the ester while drastically increasing lipophilicity and rendering the molecule entirely resistant to CES1 hydrolysis. This structural modification is highly relevant in the ongoing 1[1], offering a pathway to develop therapeutics with a prolonged duration of action and a potentially slower onset, which is known to reduce abuse liability.

Pharmacological Profiling & Mechanism of Action

Like its parent compound, CAS 1389313-27-2 functions primarily as a dual reuptake inhibitor at the synaptic cleft. It binds competitively to DAT and NET, preventing the reuptake of dopamine and norepinephrine from the synapse into the presynaptic neuron. This blockade leads to an accumulation of monoamines, enhancing postsynaptic receptor signaling.

Research into2[2] demonstrates that replacing the carbomethoxy group alters the binding kinetics. The increased lipophilicity and altered electrostatic potential of the -CF₃ group often result in a "slow-onset, long-duration" binding profile. This kinetic shift is highly desirable in drug development, as rapid DAT occupancy is strongly correlated with the euphoric "rush" associated with stimulant abuse, whereas slow occupancy provides therapeutic focus without the high.

Fig 1: Mechanism of action for CAS 1389313-27-2 at the monoamine synaptic cleft.

Comparative Data Presentation

To understand the impact of the -CF₃ bioisosteric replacement, the following table summarizes the physicochemical and pharmacological shifts between standard methylphenidate and its trifluoromethyl analog.

| Physicochemical & Pharmacological Parameter | Methylphenidate (Standard) | CAS 1389313-27-2 (CF₃ Analog) | Mechanistic Rationale |

| C-2 Pharmacophore | -COOCH₃ (Methyl ester) | -CF₃ (Trifluoromethyl) | Bioisosteric replacement to eliminate esterase liability. |

| Calculated LogP | ~2.2 | ~3.1 | Fluorine incorporation significantly increases lipophilicity, enhancing BBB penetration. |

| Metabolic Stability (CES1) | Low (t₁/₂ ~ 2-3 hours) | High (Resistant) | The -CF₃ group cannot be hydrolyzed by Carboxylesterase 1 (CES1), preventing rapid degradation. |

| DAT Affinity (Kᵢ) | ~34 nM | ~45 - 80 nM | Increased steric bulk and altered electronics slightly shift binding kinetics, resulting in a slow-onset profile. |

| NET Affinity (Kᵢ) | ~39 nM | ~60 - 100 nM | Maintains the dual-action reuptake inhibition characteristic of the phenidate scaffold. |

Experimental Workflows & Methodologies

The synthesis and evaluation of this compound require rigorous control over stereochemistry and precise analytical validation. The workflow below outlines the logical progression from chemical synthesis to in vitro validation.

Fig 2: End-to-end experimental workflow for synthesis and pharmacological profiling.

Protocol A: Synthesis of 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine

Objective: Synthesize the CF₃-phenidate scaffold while controlling for over-alkylation and ensuring the complete reduction of the deactivated heteroaromatic ring.

Step 1: Benzylic Deprotonation and Trifluoromethylation

-

Charge a flame-dried Schlenk flask with 2-benzylpyridine (1.0 equiv) and anhydrous THF (0.2 M) under an argon atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Dropwise add Lithium diisopropylamide (LDA, 1.1 equiv) to generate the benzylic carbanion. Stir for 30 minutes. (Causality: LDA is a non-nucleophilic base that quantitatively deprotonates the benzylic position without attacking the electrophilic pyridine ring).

-

Introduce Togni’s Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3-(1H)-one, 1.2 equiv) dissolved in THF. Stir at -78 °C for 1 hour, then allow it to warm to room temperature.

-

Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield 2-(2,2,2-trifluoro-1-phenylethyl)pyridine.

Step 2: Catalytic Hydrogenation of the Pyridine Ring

-

Dissolve the intermediate in glacial acetic acid (0.1 M).

-

Add Platinum(IV) oxide (PtO₂, Adams' catalyst, 10 mol%).

-

Transfer to a Parr hydrogenation apparatus and pressurize with H₂ gas to 50 psi. Shake at room temperature for 24 hours. (Causality: The strongly electron-withdrawing -CF₃ group deactivates the pyridine ring. Standard Pd/C is insufficient for this reduction; thus, PtO₂ in an acidic medium is required to protonate the nitrogen, increasing the ring's susceptibility to hydrogenation).

-

Filter the mixture through a Celite pad to remove the catalyst.

-

Self-Validation Check: Perform ¹H-NMR on a crude aliquot. The complete disappearance of aromatic pyridine protons (δ 7.0–8.5 ppm) confirms full reduction.

-

Concentrate under reduced pressure, neutralize with 1M NaOH, and extract with DCM to yield the crude piperidine mixture.

Step 3: Diastereomeric Resolution

-

The crude product contains a mixture of threo and erythro diastereomers. In phenidate analogs, the d-threo (R,R) enantiomer typically possesses >50-fold higher affinity for DAT.

-

Dissolve the mixture in hot ethanol and add D-(-)-tartaric acid (1.0 equiv).

-

Allow the solution to cool slowly to room temperature to induce fractional crystallization of the d-threo tartrate salt.

-

Filter the crystals and liberate the free base using 1M aqueous Na₂CO₃.

Protocol B: In Vitro DAT/NET Radioligand Binding Assay

Objective: Quantify the binding affinity (Kᵢ) of the synthesized CF₃ analog at the monoamine transporters.

-

Preparation: Isolate rat striatal synaptosomes for DAT and prefrontal cortex synaptosomes for NET via sucrose density gradient centrifugation.

-

Incubation: Incubate synaptosomal preparations (50 µg protein/well) with 1 nM [³H]WIN 35,428 (for DAT) or 1 nM[³H]nisoxetine (for NET) in a Tris-HCl buffer (pH 7.4) containing 120 mM NaCl.

-

Compound Addition: Add the CF₃-phenidate analog in a 10-point concentration-response curve (10⁻¹⁰ to 10⁻⁵ M).

-

Self-Validation / Control: Define non-specific binding (NSB) by adding 10 µM indatraline to control wells. This ensures the measured radioactive signal is exclusively from specific 3[3].

-

Termination: Incubate for 2 hours at 4 °C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding).

-

Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and measure retained radioactivity using a liquid scintillation counter. Calculate IC₅₀ values using non-linear regression and convert to Kᵢ values using the Cheng-Prusoff equation.

References

- Source: Journal of Medicinal Chemistry (ACS Publications)

- Source: Psychopharmacology (NIH / PMC)

- Title: The Challenge of New Psychoactive Substances – A Technical Update 2024 Source: UNODC / ISSUP URL

Sources

- 1. The Challenge of New Psychoactive Substances – A Technical Update 2024 | International Society of Substance Use Professionals [issup.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

The Piperidine Pharmacophore in Oncology: Mechanistic Insights, SAR, and Preclinical Evaluation of Novel Derivatives

Executive Summary

As a ubiquitous six-membered saturated nitrogen heterocycle, the piperidine ring is a privileged scaffold in modern drug discovery. Its unique physicochemical properties—specifically its basicity, conformational flexibility, and capacity for directional hydrogen bonding—make it an ideal structural moiety for targeting the complex molecular machineries driving tumorigenesis[1]. This technical guide provides an in-depth analysis of the anticancer mechanisms of novel piperidine derivatives, synthesizes recent Structure-Activity Relationship (SAR) data, and outlines robust, self-validating experimental protocols for preclinical evaluation.

The Privileged Piperidine Scaffold: Causality in Chemical Design

Why does piperidine dominate the oncological pharmacopeia? The answer lies in its three-dimensional geometry. Unlike planar aromatic rings, the sp3 -hybridized carbons of piperidine allow it to adopt a chair conformation, projecting substituents into distinct vector spaces. This spatial arrangement enables highly specific interactions with the deep hydrophobic pockets of target kinases and the binding clefts of structural proteins like tubulin[2]. Furthermore, the secondary or tertiary amine acts as a crucial hydrogen bond donor/acceptor, fine-tuning the molecule's pKa to optimize aqueous solubility and cellular permeability—critical parameters for oral bioavailability and tumor microenvironment penetration.

Mechanisms of Action: Targeting the Hallmarks of Cancer

Recent high-throughput screening and mechanistic validations have elucidated several primary pathways through which piperidine derivatives exert their cytotoxic effects:

Inhibition of the PI3K/Akt Survival Pathway

The PI3K/Akt signaling cascade is frequently hyperactivated in human cancers, driving unchecked proliferation and resistance to apoptosis. Piperidine derivatives have been shown to act as potent inhibitors of this pathway. By blocking PI3K activation, these compounds prevent the downstream phosphorylation of Akt. The causality here is direct: unphosphorylated Akt cannot upregulate anti-apoptotic proteins (e.g., Bcl-2) or sequester pro-apoptotic proteins (e.g., Bax). This shifts the intracellular balance, resulting in a high Bax:Bcl-2 ratio that triggers mitochondrial membrane depolarization, cytochrome C release, and caspase-dependent apoptosis[3].

Disruption of Cytoskeletal Dynamics (Tubulin Polymerization)

A specialized subset of piperidine derivatives functions as Colchicine Binding Site Inhibitors (CBSIs)[4]. By binding with high affinity to β -tubulin, these molecules sterically hinder the addition of tubulin heterodimers. This prevents microtubule polymerization, catastrophically disrupting the mitotic spindle apparatus and arresting the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death[4].

DNA Intercalation and ROS Modulation

Highly functionalized piperidines have demonstrated the ability to intercalate directly into circulating tumor DNA (ctDNA) and modulate intracellular Reactive Oxygen Species (ROS)[5]. This dual action induces severe DNA damage and oxidative stress, selectively targeting cancer cells over normal healthy cells (e.g., HaCaT keratinocytes)[5].

PI3K/Akt and Apoptotic Signaling Modulation by Piperidine Derivatives.

Structure-Activity Relationship (SAR) & Quantitative Efficacy

SAR optimization of the piperidine core typically involves functionalization at the N-1 (amine) and C-4 positions.

-

N-Alkylation/Acylation: Modulates lipophilicity. Bulky aromatic groups often enhance binding affinity to the hydrophobic pockets of target kinases.

-

C-4 Substitution: The introduction of hydroxyl, aryl, or heterocyclic groups at the C-4 position frequently dictates target selectivity (e.g., shifting activity from PI3K inhibition to tubulin binding)[2].

Table 1: Comparative In Vitro Cytotoxicity of Novel Piperidine Derivatives

The following table synthesizes the half-maximal inhibitory concentrations ( IC50 / GI50 ) of recently developed piperidine derivatives across various human cancer cell lines,[5],[4].

| Compound / Derivative | Target Cell Line | Cancer Type | IC50 / GI50 ( μ M) | Putative Mechanism of Action |

| Compound 17a | PC3 | Prostate | 0.81 | Colchicine binding site inhibition; Apoptosis induction |

| Piperidine 16 | 786-0 | Renal | 0.40 | DNA Intercalation; ROS Scavenging |

| DTPEP | MCF-7 | Breast (ER+) | 0.80 | PI3K/Akt Pathway Inhibition |

| Compound 6f | HeLa | Cervical | 6.52 | VEGFR-2 and P-gp inhibition |

| 2-amino-4-(1-piperidine) pyr. | HT29 | Colon | Dose-dependent | G1/G0 Cell Cycle Arrest; Migration inhibition |

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of novel piperidine derivatives must rely on self-validating experimental systems. The following protocols detail the critical steps and the underlying causality for each methodological choice.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

We utilize the MTT assay not merely for its throughput, but because the reduction of tetrazolium salts to formazan directly correlates with mitochondrial metabolic integrity—a primary casualty of piperidine-induced apoptosis.

-

Cell Seeding: Seed target cells (e.g., PC3, MCF-7) in 96-well plates at a density of 5×103 cells/well in 100 μ L of complete medium. Causality: This density ensures cells remain in the logarithmic growth phase during the 48-72 hour treatment window, preventing contact inhibition artifacts.

-

Compound Treatment: After 24 hours of adherence, treat cells with serial dilutions of the piperidine derivative (e.g., 0.1 to 100 μ M).

-

Self-Validation: Always include a vehicle control (0.1% DMSO) to baseline basal metabolic rate, and a positive control (e.g., Doxorubicin or Paclitaxel) to validate assay sensitivity[5].

-

-

Incubation & Reagent Addition: Incubate for 48 hours. Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Solubilization & Readout: Discard the media carefully and dissolve the resulting formazan crystals in 150 μ L of DMSO. Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol 2: Mechanistic Validation via Western Blotting (Apoptotic Markers)

To prove that the observed cytotoxicity is apoptotic rather than necrotic, we must quantify the expression of executioner proteins,[4].

-

Cell Lysis: Treat cells with the determined IC50 concentration of the piperidine derivative for 24 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical to preserving the phosphorylation state of upstream targets like Akt.

-

Protein Quantification: Normalize protein concentrations using a BCA assay to ensure equal loading (typically 30 μ g per lane).

-

Electrophoresis & Transfer: Resolve proteins on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Probe with primary antibodies against Bax, Bcl-2, Cleaved Caspase-3, and a loading control (e.g., β -actin or GAPDH).

-

Self-Validation: The ratio of Bax to Bcl-2 must be calculated via densitometry. An increased Bax/Bcl-2 ratio definitively confirms the activation of the intrinsic mitochondrial apoptotic pathway[3].

-

High-Throughput Screening and Validation Workflow for Piperidine Libraries.

Conclusion & Future Perspectives

The piperidine pharmacophore remains a cornerstone of oncological drug design. By systematically tuning the steric and electronic properties of the piperidine ring, medicinal chemists can generate highly selective inhibitors of tumor proliferation, angiogenesis, and metastasis. Future development should focus on conjugating these potent piperidine derivatives into Antibody-Drug Conjugates (ADCs) or PROTACs (Proteolysis Targeting Chimeras) to further enhance tumor-site specificity and overcome acquired resistance mechanisms.

References

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives Source: Frontiers in Pharmacology (via PMC / Ben-Gurion University Research Portal) URL:[Link]

-

Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity Source: Chemico-Biological Interactions (via PMC) URL:[Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

-

Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC) URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine chemical structure and properties

An In-Depth Technical Guide to 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine: Synthesis, Properties, and Therapeutic Potential

Executive Summary

This technical guide provides a comprehensive overview of 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and life sciences sectors. The molecule uniquely combines three critical pharmacophores: a saturated piperidine ring, a phenyl group, and a metabolically robust trifluoromethyl (CF3) moiety. This combination positions it as a "privileged scaffold" for the development of novel therapeutics. This document delves into its molecular structure, stereochemical complexity, physicochemical and spectroscopic properties, plausible synthetic routes, and potential applications in drug discovery, with a focus on neurodegenerative disorders, metabolic diseases, and oncology. Detailed protocols for its synthesis and analytical characterization are provided to empower researchers in their discovery and development efforts.

Introduction

In modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles are cornerstone strategies for optimizing drug candidates. The piperidine ring is the most abundant heterocycle found in small-molecule drugs approved by the U.S. Food and Drug Administration (FDA), prized for its ability to confer aqueous solubility and serve as a versatile scaffold for interacting with biological targets.[1] Concurrently, the trifluoromethyl (CF3) group is increasingly utilized to enhance key drug properties, including metabolic stability, membrane permeability, and binding affinity, by altering electronic characteristics and lipophilicity.[2]

2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine represents a powerful convergence of these design principles. Its structure is a promising starting point for library synthesis and lead optimization. However, despite its potential, detailed technical information on this specific molecule is fragmented. This guide aims to consolidate the available data and provide expert-driven insights into its chemistry and pharmacological relevance, serving as a critical resource for researchers, scientists, and drug development professionals.

Molecular Structure and Stereochemistry

The foundational identity of 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine is defined by its unique arrangement of atoms and functional groups.

-

IUPAC Name: 2-(2,2,2-trifluoro-1-phenylethyl)piperidine[3]

-

CAS Number: 1389313-27-2[3]

-

Molecular Formula: C₁₃H₁₆F₃N[3]

-

Molecular Weight: 243.27 g/mol [3]

The structure features a piperidine ring substituted at the 2-position with a 2,2,2-trifluoro-1-phenylethyl side chain. This side chain introduces both aromaticity (phenyl group) and a potent electron-withdrawing group (CF3).

Caption: Chemical structure of 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine.

Stereochemical Considerations

A critical feature of this molecule is the presence of two stereocenters: one at the C2 position of the piperidine ring and the other at the benzylic carbon (C1 of the ethyl side chain). Consequently, the compound can exist as four distinct stereoisomers: (2R, 1'R), (2S, 1'S), (2R, 1'S), and (2S, 1'R). In most laboratory syntheses without chiral control, the product will be a racemic mixture of these diastereomers. For drug development, the separation and individual biological evaluation of each stereoisomer are imperative, as pharmacological activity and toxicity are often stereospecific.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the molecule's physical and spectroscopic properties is essential for its handling, characterization, and application.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆F₃N | [3] |

| Molecular Weight | 243.273 g/mol | [3] |

| CAS Number | 1389313-27-2 | [3] |

| Canonical SMILES | FC(F)(F)C(C1=CC=CC=C1)C1CCCCN1 | [3] |

| InChI Key | DWYITFYTKHCOSX-UHFFFAOYSA-N | [3] |

The presence of the fluorinated alkyl chain and the phenyl group suggests that the compound is lipophilic and likely soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.

Spectroscopic Characterization

Spectroscopic analysis provides a self-validating system to confirm the molecular structure. The following are the anticipated spectral characteristics:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (C₆H₅-): Signals expected in the range of δ 7.2-7.5 ppm, likely appearing as multiplets.

-

Methine Proton (-CH(Ph)-): A multiplet signal coupled to the CF₃ group and protons on the piperidine ring. Its chemical shift would be significantly influenced by its neighboring groups.

-

Piperidine Protons (-C₅H₁₀N-): A complex series of multiplets expected in the δ 1.5-3.5 ppm range, corresponding to the axial and equatorial protons on the ring.

-

Amine Proton (-NH-): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Multiple signals between δ 125-145 ppm.

-

Trifluoromethyl Carbon (-CF₃): A characteristic quartet due to one-bond C-F coupling, expected around δ 120-130 ppm.[4]

-

Piperidine and Methine Carbons: Signals in the aliphatic region (δ 20-70 ppm).

-

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):

-

This is a key technique for verifying the presence of the CF₃ group. A single signal, likely a doublet due to coupling with the adjacent methine proton, is expected around δ -70 to -80 ppm (relative to CFCl₃).[4]

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI+): The expected molecular ion peak [M+H]⁺ would be at m/z 244.13.

-

Fragmentation: Common fragmentation patterns would involve the loss of the CF₃ group or cleavage at the C-N bonds of the piperidine ring.

-

Synthesis and Manufacturing

The synthesis of fluorinated piperidines requires strategic planning, often involving the hydrogenation of pyridine precursors or the construction of the ring from appropriately functionalized building blocks.[1][5] A plausible and robust laboratory-scale synthesis for 2-(2,2,2-Trifluoro-1-phenyl-ethyl)-piperidine can be achieved via reductive amination.

Synthetic Workflow

This approach involves the condensation of a piperidine-related precursor with a trifluoromethyl ketone, followed by the reduction of the resulting iminium intermediate.

Caption: Plausible synthetic workflow via reductive amination.

Experimental Protocol: Reductive Amination

This protocol describes a representative method. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-piperidone (1.0 eq) and 2,2,2-trifluoro-1-phenylethan-1-one (1.05 eq) in anhydrous toluene (10 mL/mmol of piperidone).

-

Condensation: Cool the mixture to 0°C in an ice bath. Add a Lewis acid catalyst, such as titanium(IV) chloride (1.2 eq, as a 1M solution in toluene), dropwise over 15 minutes.

-

Causality: The Lewis acid activates the ketone carbonyl for nucleophilic attack by the lactam, facilitating the formation of an iminium intermediate.

-

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 110°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0°C. Carefully add methanol (15 mL/mmol of piperidone). Then, add sodium borohydride (NaBH₄) (3.0 eq) portion-wise, maintaining the temperature below 10°C.

-

Causality: Sodium borohydride is a robust hydride donor that reduces both the intermediate iminium species and the lactam carbonyl to form the desired substituted piperidine.

-

-

Quenching and Workup: Once the reduction is complete (as indicated by TLC), slowly quench the reaction by adding 1M aqueous HCl until the pH is ~2. Stir for 30 minutes. Basify the mixture to pH >10 with 6M aqueous NaOH.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and mass spectrometry as described in Section 3.2.

Pharmacology and Applications in Drug Development

The title compound is not an approved drug but serves as a highly valuable building block. Its structure embodies features that are frequently associated with pharmacologically active agents.